2-{[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one
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Overview
Description
2-{[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core linked to a triazole ring via a sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with butyl halides.
Quinazolinone Core Synthesis: The quinazolinone core is usually prepared by the condensation of anthranilic acid with formamide or its derivatives.
Linking the Two Moieties: The final step involves the formation of a sulfanyl methyl bridge between the triazole and quinazolinone rings. This can be achieved through a nucleophilic substitution reaction using a suitable thiol and a halomethyl quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of both the triazole and quinazolinone moieties.
Materials Science: It can be used in the development of coordination polymers with luminescent properties, which are useful in sensing applications.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial properties.
Quinazolinone Derivatives: Compounds with the quinazolinone core are known for their anticancer activity.
Properties
Molecular Formula |
C15H17N5OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H17N5OS/c1-2-3-8-12-18-15(20-19-12)22-9-13-16-11-7-5-4-6-10(11)14(21)17-13/h4-7H,2-3,8-9H2,1H3,(H,16,17,21)(H,18,19,20) |
InChI Key |
ZVMMPDQCYBBBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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